molecular formula C6H5CuS B072367 Thiophenol copper(I) salt CAS No. 1192-40-1

Thiophenol copper(I) salt

Cat. No.: B072367
CAS No.: 1192-40-1
M. Wt: 172.72 g/mol
InChI Key: PNNJYDODNCALKD-UHFFFAOYSA-M
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Description

Thiophenol copper(I) salt is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

  • Catalyst in Synthesis Reactions :

    • Thiophenol Copper(I) salt is used as a copper source for the synthesis of Cu(I)-N-heterocyclic carbenes (Cisnetti et al., 2010). It facilitates the synthesis of both thiophenolato-Cu(I)-NHCs and chloro-Cu(I)-NHCs, displaying dual modes of reactivity.
  • Copper-Catalyzed Reactions :

    • This compound is used in copper-catalyzed aryl-sulfur bond formation between aryl iodides and thiophenols. It acts as a catalyst in low amounts, allowing the synthesis of diaryl thioethers under mild conditions with good chemoselectivity and functional group tolerance (Sperotto et al., 2008).
  • Corrosion Inhibition :

    • Various thiophenol derivatives, including 2-Naphthalenethiol and 4-Chlorothiophenol, have been studied for their corrosion inhibition performance for copper in saline medium. These derivatives are adsorbed on the copper surface by Cu–S chemical bond and effectively inhibit corrosion (Lai et al., 2021).
  • Heavy Metal Ion Extraction :

    • Magnetic nanoparticles modified with poly(2-amino thiophenol) are used for the extraction of heavy metals ions like lead(II), copper(II), and silver(I). This application demonstrates the use of thiophenol derivatives for environmental and analytical chemistry (Sedghi et al., 2015).
  • Electronics and Semiconductors :

    • Thiophene Substituted Copper Phthalocyanines are used as hole transport materials in perovskite solar cell fabrication, showing potential for renewable energy applications (Ahmed et al., 2022).

Safety and Hazards

Thiophenol copper(I) salt is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Future Directions

Thiophenol copper(I) salt has potential applications in various fields. For instance, it has been used in the preparation of graphene/copper composites with a thiophenol molecular junction for thermal conduction application . It also finds application in the synthesis of 2-aminophenyl sulfide derivatives via ring opening of readily available benzothiazole .

Properties

IUPAC Name

benzenethiolate;copper(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNJYDODNCALKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5CuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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